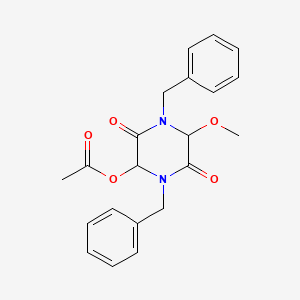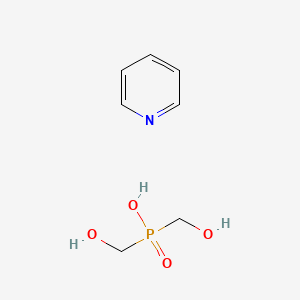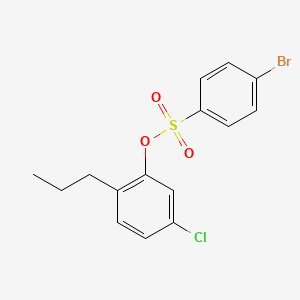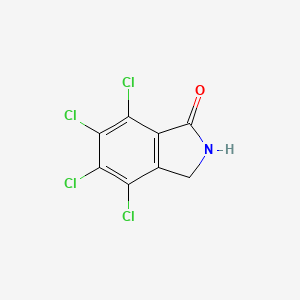![molecular formula C12H16O4 B14369476 Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate CAS No. 92888-96-5](/img/structure/B14369476.png)
Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is a bicyclic compound with the molecular formula C11H14O4. It is a derivative of norbornene, a bicyclic hydrocarbon, and is characterized by its two ester functional groups. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate can be synthesized through a Diels-Alder reaction between furan and maleic anhydride at room temperature, yielding 7-oxabicyclo[2.2.1]hept-5-ene exo-2,3-dicarboxylic anhydride. This intermediate is then converted to the diester by refluxing in methanol with the dropwise addition of concentrated hydrochloric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale Diels-Alder reactions followed by esterification processes. The scalability of these reactions makes them suitable for industrial applications.
化学反応の分析
Types of Reactions
Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
科学的研究の応用
Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a monomer in ring-opening metathesis polymerization (ROMP) to create polymers with unique properties.
Biology: Serves as a building block for synthesizing biologically active molecules.
Industry: Utilized in the synthesis of advanced materials and intermediates for organic synthesis.
作用機序
The mechanism of action of dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate involves its reactivity as a dienophile in Diels-Alder reactions. The compound’s bicyclic structure and ester groups facilitate various chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
Similar Compounds
- Dimethyl (1R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate .
- Dimethyl (1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate .
- Dimethyl (1R,2S,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate .
Uniqueness
Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is unique due to its specific substitution pattern and the presence of a methyl group on the bicyclic framework. This structural feature influences its reactivity and the types of polymers it can form through ROMP, distinguishing it from other similar compounds.
特性
CAS番号 |
92888-96-5 |
|---|---|
分子式 |
C12H16O4 |
分子量 |
224.25 g/mol |
IUPAC名 |
dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C12H16O4/c1-12-5-4-7(6-12)8(10(13)15-2)9(12)11(14)16-3/h4-5,7-9H,6H2,1-3H3 |
InChIキー |
RTUNVXLEJYHTEF-UHFFFAOYSA-N |
正規SMILES |
CC12CC(C=C1)C(C2C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


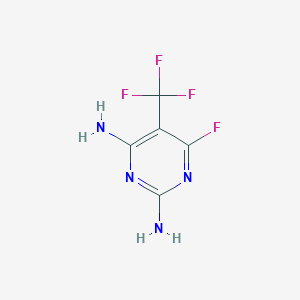
![N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide](/img/structure/B14369399.png)
![N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide](/img/structure/B14369411.png)
diiodo-lambda~5~-phosphane](/img/structure/B14369412.png)
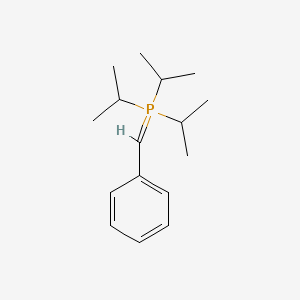
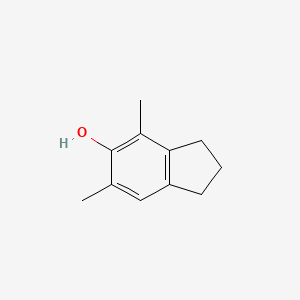
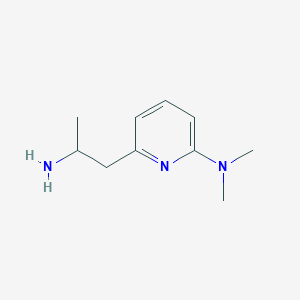
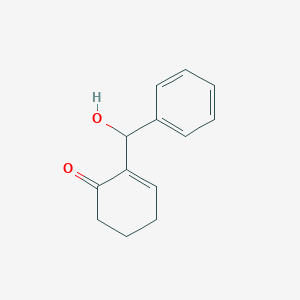
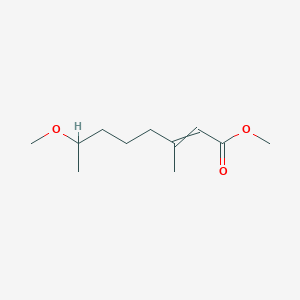
phosphanium bromide](/img/structure/B14369441.png)
